molecular formula C9H12N2O B1454334 4-Hydroxy-2-(cyclopentyl)pyrimidine CAS No. 1159816-74-6

4-Hydroxy-2-(cyclopentyl)pyrimidine

Cat. No.: B1454334
CAS No.: 1159816-74-6
M. Wt: 164.2 g/mol
InChI Key: LIKXGOMSLBFNCR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(cyclopentyl)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, a solution of 4-chloro-7H-Pyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate in absolute ethanol was heated under reflux for 7 hours . The progress of the reaction was monitored using thin-layer chromatography (TLC) .


Molecular Structure Analysis

Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases. They are an integral part of DNA and RNA and impart diverse pharmacological properties .


Chemical Reactions Analysis

The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, and the products of their modifications have been investigated . In the first step of the synthetic approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained .

Scientific Research Applications

Antiviral Activity

4-Hydroxy-2-(cyclopentyl)pyrimidine derivatives have been explored for their potential in combating influenza virus. Hisaki et al. (1999) discovered that cyclobutyl and cyclopentyl groups introduced to the beta-position of the aminoalkyl group, especially when substituted by a phenylalkyl group at the 3'-position, resulted in compounds with significant antiviral potency against both Type A and B influenza viruses (Hisaki et al., 1999).

Synthesis of Biologically Active Compounds

Sugimoto et al. (1979) investigated the synthesis of pyrimidines with an amino acid residue at the 2-position. This research highlights the importance of pyrimidine derivatives in the development of new bioactive compounds (Sugimoto et al., 1979).

DNA Repair Mechanisms

Research by Sancar (1994) into DNA photolyase, an enzyme repairing DNA damage caused by UV radiation, demonstrates the role of pyrimidine derivatives in biological repair processes. This enzyme uses the energy of visible light to repair DNA photoproducts induced by UV radiation, involving cyclobutane pyrimidine dimers (Sancar, 1994).

Antitumor Activity

Choi et al. (2012) studied fluorocyclopentenyl-pyrimidines, finding that certain derivatives demonstrated potent antitumor activity in cell lines and animal models. This research indicates the potential of pyrimidine derivatives in cancer treatment (Choi et al., 2012).

Metabolism in Microorganisms

Trimble and Maley (1971) explored the metabolism of 4-N-hydroxy-cytidine in Escherichia coli, revealing insights into how this pyrimidine derivative is converted and utilized by microorganisms (Trimble & Maley, 1971).

Chemical Transformations and Recyclization

Vardanyan et al. (2005) investigated the recyclization of pyrimidine rings, a chemical process with broad applicability in the synthesis of novel compounds. Their research focused on substituted 4-methyl-5-ethoxycarbonyl- and 4-amino-5-ethoxycarbonyl-pyrimidines, which were transformed into 4-hydroxy-5-acetyl- and 4-hydroxy-5-carbamoylpyrimidines (Vardanyan et al., 2005).

Mechanism of Action

Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

While specific safety and hazard information for 4-Hydroxy-2-(cyclopentyl)pyrimidine is not available, it’s important to handle all chemicals with care. For instance, if inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Future Directions

The future directions for the research and development of pyrimidine derivatives are vast. They are being studied for their potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

2-cyclopentyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-8-5-6-10-9(11-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKXGOMSLBFNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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